ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines This compound is characterized by the presence of a triazole ring, a pyrazolo[1,5-a]pyridine core, and an ester functional group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,4-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that 1h-1,2,3-triazole analogs have been shown to interact with the active site residues of the carbonic anhydrase-ii enzyme .
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines, which are purine analogues, have been reported to act as antimetabolites in purine biochemical reactions .
Result of Action
Related compounds such as 1h-1,2,3-triazole analogs have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to the modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which catalyze its oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites that can be excreted through the urine . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the triazole ring and the ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Triazole-containing compounds: Compounds with triazole rings are known for their diverse biological activities and are used in various therapeutic applications.
Indole derivatives: Indole derivatives have a different core structure but exhibit a wide range of biological activities, similar to pyrazolo[1,5-a]pyridine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 5-[(1-methyltriazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-3-23-14(22)10-7-15-20-5-4-9(6-12(10)20)16-13(21)11-8-19(2)18-17-11/h4-8H,3H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMGWQKIUODCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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